1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 252059-82-8
VCID: VC4209180
InChI: InChI=1S/C20H11Cl2F3N2O/c21-16-6-4-12(8-17(16)22)11-27-18(7-5-14(10-26)19(27)28)13-2-1-3-15(9-13)20(23,24)25/h1-9H,11H2
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N
Molecular Formula: C20H11Cl2F3N2O
Molecular Weight: 423.22

1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

CAS No.: 252059-82-8

Cat. No.: VC4209180

Molecular Formula: C20H11Cl2F3N2O

Molecular Weight: 423.22

* For research use only. Not for human or veterinary use.

1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile - 252059-82-8

Specification

CAS No. 252059-82-8
Molecular Formula C20H11Cl2F3N2O
Molecular Weight 423.22
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C20H11Cl2F3N2O/c21-16-6-4-12(8-17(16)22)11-27-18(7-5-14(10-26)19(27)28)13-2-1-3-15(9-13)20(23,24)25/h1-9H,11H2
Standard InChI Key DCZUCIBIURXILC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, 1-[(3,4-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, reflects its substitution pattern (Figure 1). Key structural attributes include:

  • Pyridine ring: Serves as the central scaffold.

  • 3,4-Dichlorophenylmethyl group: Attached at position 1, contributing steric bulk and electron-withdrawing effects.

  • Trifluoromethylphenyl group: Positioned at C6, enhancing lipophilicity and metabolic stability.

  • Carbonitrile group: At C3, enabling hydrogen bonding and participation in cyclization reactions.

Molecular Formula and Weight

  • Molecular formula: C20H11Cl2F3N2O\text{C}_{20}\text{H}_{11}\text{Cl}_2\text{F}_3\text{N}_2\text{O}

  • Molecular weight: 423.22 g/mol .

Spectroscopic Data

  • SMILES: \text{C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N} .

  • InChIKey: IWLAIMOYTZAXFV-UHFFFAOYSA-N.

Crystallographic Data

While direct crystallographic data for this compound is limited, related pyridine derivatives crystallize in monoclinic systems (e.g., P21/cP2_1/c) with unit cell parameters a=11.8A˚,b=7.9A˚,c=21.4A˚,β=105.0a = 11.8 \, \text{Å}, b = 7.9 \, \text{Å}, c = 21.4 \, \text{Å}, \beta = 105.0^\circ) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves multi-step organic reactions (Figure 2):

  • Pyridine ring formation: Condensation of ketone precursors (e.g., 3-(trifluoromethyl)benzaldehyde) with ammonium acetate under acidic conditions.

  • Nucleophilic substitution: Introduction of the carbonitrile group via reaction with cyanide sources (e.g., KCN) at elevated temperatures (80–100°C).

  • Alkylation: Attachment of the 3,4-dichlorophenylmethyl group using (3,4-dichlorophenyl)methanol in the presence of NaH\text{NaH} .

Key reagents:

  • Oxidizing agents: KMnO4\text{KMnO}_4, CrO3\text{CrO}_3.

  • Reducing agents: LiAlH4\text{LiAlH}_4, NaBH4\text{NaBH}_4.

  • Solvents: Ethanol, DMF, THF.

Industrial Optimization

Industrial protocols emphasize:

  • Catalyst selection: Palladium-based catalysts for Suzuki-Miyaura couplings to attach aromatic groups.

  • Yield enhancement: Recrystallization from ethanol/water mixtures (yield: 75–85%) .

  • Purity control: HPLC analysis (≥90% purity) .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: The oxo group at C2 undergoes further oxidation with KMnO4\text{KMnO}_4 to form carboxylic acid derivatives.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the carbonyl group to a secondary alcohol, altering biological activity.

Electrophilic Substitution

The electron-deficient pyridine ring participates in nitration and sulfonation reactions, enabling functionalization at C4 and C5 positions .

Cycloaddition Reactions

The carbonitrile group engages in [2+3] cycloadditions with azides, forming tetrazole derivatives with enhanced pharmacological profiles .

Biological Activities and Mechanisms

Antimicrobial Properties

  • Bacterial strains: Exhibits MIC values of 50–200 µg/mL against Staphylococcus aureus and Escherichia coli (Table 1).

  • Mechanism: Disruption of bacterial cell membrane integrity via interaction with lipid bilayers.

Table 1: Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Bacillus subtilis200

Enzyme Inhibition

  • Targets: Cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), with KiK_i values of 0.8–1.2 µM .

  • Structural basis: Trifluoromethylphenyl group occupies hydrophobic pockets in enzyme active sites .

Industrial and Material Science Applications

Agrochemical Development

  • Herbicidal activity: Disrupts chloroplast function in Amaranthus retroflexus at 50 ppm .

  • Insecticidal derivatives: Thioether analogs show LC50_{50} = 12 ppm against Aphis gossypii .

Advanced Materials

  • Polymer precursors: Incorporated into polyimides for high thermal stability (Tg>300CT_g > 300^\circ \text{C}) .

  • Electron-transport materials: Used in OLEDs due to electron-deficient pyridine core .

Comparison with Analogous Compounds

Structural Analogues

  • Compound A: Replacement of trifluoromethyl with methyl reduces COX-2 inhibition (Ki=5.6μMK_i = 5.6 \, \mu\text{M}) .

  • Compound B: Removal of dichlorophenyl group abolishes antimicrobial activity.

Performance Metrics

Table 2: Comparative Bioactivity

CompoundMIC (µg/mL)IC50(μM)\text{IC}_{50} \, (\mu\text{M})
Target compound100–20010–25
3,4-Dichloro analogue300–40050–60
Trifluoromethyl analogue150–25015–30

Future Research Directions

  • Pharmacokinetic studies: Evaluate oral bioavailability and metabolic pathways.

  • Nanoformulations: Develop liposomal carriers to enhance solubility and target specificity.

  • Green synthesis: Explore biocatalytic routes to reduce environmental footprint .

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